3-[(1Z)-2-(4-ethoxyphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one
Description
3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound with a unique structure that includes a benzoxazinone core
Properties
Molecular Formula |
C24H19N3O4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-[(Z)-N-anilino-C-(4-ethoxybenzoyl)carbonimidoyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C24H19N3O4/c1-2-30-18-14-12-16(13-15-18)23(28)21(27-26-17-8-4-3-5-9-17)22-24(29)31-20-11-7-6-10-19(20)25-22/h3-15,26H,2H2,1H3/b27-21- |
InChI Key |
HOZQWEJTACUWOR-MEFGMAGPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C(=N\NC2=CC=CC=C2)/C3=NC4=CC=CC=C4OC3=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(=NNC2=CC=CC=C2)C3=NC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE typically involves multiple steps. One common approach is the condensation of 4-ethoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2-aminophenol under acidic conditions to yield the final benzoxazinone product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities.
Quinoline Derivatives: Used in medicinal chemistry for their pharmacological properties.
Benzoxazole Derivatives: Similar in structure and used in various applications.
Uniqueness
What sets 3-[(1Z)-2-(4-ETHOXYPHENYL)-2-OXO-1-(2-PHENYLHYDRAZIN-1-YLIDENE)ETHYL]-2H-1,4-BENZOXAZIN-2-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
